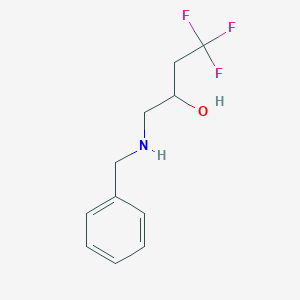

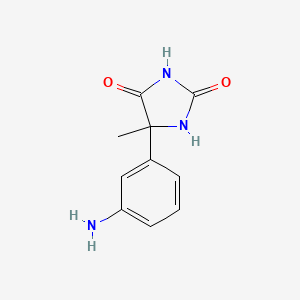

![molecular formula C9H11Cl2N3S B1372320 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea CAS No. 1152584-89-8](/img/structure/B1372320.png)

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea” is a chemical compound with the CAS Number: 1152584-89-8 . It has a molecular weight of 264.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N-[2-(2,4-dichlorophenyl)ethyl]hydrazinecarbothioamide . The InChI Code is 1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15) and the InChI key is AWAAHIWQSPISAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a melting point of 110-111 .Scientific Research Applications

Comprehensive Analysis of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea Applications

Synthesis of 1,2,4-Triazole Scaffolds

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea: is utilized in the synthesis of 1,2,4-triazole scaffolds , which are prominent in pharmaceuticals and biologically significant compounds. These scaffolds are integral in drug discovery studies targeting cancer cells, microbes, and various diseases . The unique structure and properties of 1,2,4-triazoles make them suitable for applications in pharmaceutical chemistry, agrochemistry, materials sciences, and as organic catalysts .

Antimicrobial Agents

The compound’s derivatives, due to their N–C–S linkage , have been introduced as potent antimicrobial agents. Medicines like Fluconazole and Flupoxam, which contain the 1,2,4-triazole group, are well-known examples of this application .

Anti-Inflammatory Agents

Derivatives of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea have shown significant anti-inflammatory effects, with some achieving up to 76% inhibition in paw edema, comparable to standard drugs like indomethacin .

High-Energy Materials Synthesis

The compound is also relevant in the synthesis of high-energy materials, including explosives. Its derivatives, such as oxadiazoles, have gained popularity due to their high positive enthalpy of formation and density, making them suitable for creating high-energy and explosive materials .

Antiviral and Anticancer Activities

Indole derivatives, which can be synthesized using 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea , possess a broad spectrum of biological activities. They have been reported to exhibit antiviral and anticancer properties, making them valuable in the development of new therapeutic agents .

Enzyme Inhibition for Drug Discovery

The compound serves as a competitive inhibitor for enzymes like imidazoleglycerol-phosphate dehydratase, which is crucial in the HIS3 gene pathway. This application is significant in drug discovery, particularly for targeting specific metabolic pathways .

Development of Therapeutic Scaffolds

The compound’s derivatives are used to develop therapeutically valuable scaffolds. These scaffolds are explored for their potential in treating various diseases, including metabolic disorders and infections .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea is a key reagent for the controlled synthesis of nitrogen-containing heterocycles. These heterocycles are essential for discovering new structures for pharmaceutical applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-amino-3-[1-(2,4-dichlorophenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3S/c1-5(13-9(15)14-12)7-3-2-6(10)4-8(7)11/h2-5H,12H2,1H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOQAYBRGFQIDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

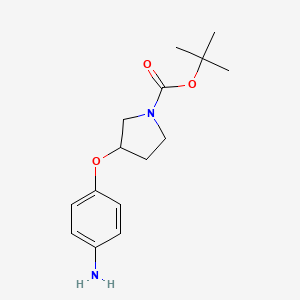

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)

![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)

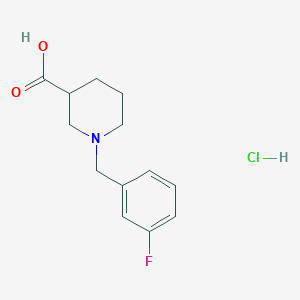

![N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)

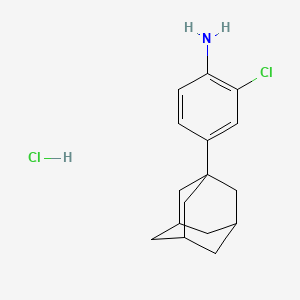

amine hydrochloride](/img/structure/B1372250.png)

![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)